Divergent Biological Target Engagement: N-Benzyl-N-methylbenzenesulfonamide vs. BTS (N-benzyl-4-methylbenzenesulfonamide)
N-benzyl-N-methylbenzenesulfonamide and its para-methyl analog BTS exhibit orthogonal biological activities. BTS is a well-characterized, potent inhibitor of skeletal muscle myosin II ATPase (IC50 ≈ 5 µM) . In contrast, N-benzyl-N-methylbenzenesulfonamide has been structurally employed as a scaffold for γ-secretase inhibition, an activity not reported for BTS [1]. This fundamental difference in primary target engagement means the compounds cannot substitute for one another in biological assays.
| Evidence Dimension | Primary Reported Biological Target |
|---|---|
| Target Compound Data | γ-Secretase inhibition (scaffold use) |
| Comparator Or Baseline | BTS (N-benzyl-4-methylbenzenesulfonamide); Myosin II S1 ATPase Inhibition (IC50 ≈ 5 µM) |
| Quantified Difference | Divergent target families (protease vs. motor protein) |
| Conditions | Published literature review across medicinal chemistry and chemical biology studies. |
Why This Matters
Procurement for myosin inhibition studies requires BTS, not N-benzyl-N-methylbenzenesulfonamide, highlighting a critical selection criterion based on target specificity.
- [1] Parker, M. F., et al. (2012). 2-(N-Benzyl-N-phenylsulfonamido)alkyl amide derivatives as γ-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(22), 6828-6831. View Source
